molecular formula C14H12N2O B7557807 3-[(4-Hydroxyanilino)methyl]benzonitrile

3-[(4-Hydroxyanilino)methyl]benzonitrile

Cat. No. B7557807
M. Wt: 224.26 g/mol
InChI Key: RHHYFDABVIJXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Hydroxyanilino)methyl]benzonitrile, also known as ABT-263, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs known as BH3 mimetics, which target the anti-apoptotic proteins in cancer cells and induce apoptosis, or programmed cell death. In

Mechanism of Action

3-[(4-Hydroxyanilino)methyl]benzonitrile works by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. These proteins prevent apoptosis by binding to and sequestering pro-apoptotic proteins such as Bim, Bad, and Puma. By inhibiting the anti-apoptotic proteins, 3-[(4-Hydroxyanilino)methyl]benzonitrile releases the pro-apoptotic proteins, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-Hydroxyanilino)methyl]benzonitrile has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. However, 3-[(4-Hydroxyanilino)methyl]benzonitrile has also been shown to have off-target effects, such as thrombocytopenia, which limits its clinical use.

Advantages and Limitations for Lab Experiments

3-[(4-Hydroxyanilino)methyl]benzonitrile is a useful tool for studying the role of anti-apoptotic proteins in cancer cells. It can be used to investigate the mechanism of action of these proteins and to identify potential therapeutic targets. However, 3-[(4-Hydroxyanilino)methyl]benzonitrile has limitations in terms of its specificity and off-target effects, which must be taken into consideration when interpreting results.

Future Directions

Future research on 3-[(4-Hydroxyanilino)methyl]benzonitrile should focus on developing more specific BH3 mimetics with fewer off-target effects. In addition, research should be conducted to identify biomarkers that can predict response to 3-[(4-Hydroxyanilino)methyl]benzonitrile and to develop strategies to overcome resistance to the drug. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 3-[(4-Hydroxyanilino)methyl]benzonitrile in combination with other chemotherapeutic agents for the treatment of cancer.

Synthesis Methods

The synthesis of 3-[(4-Hydroxyanilino)methyl]benzonitrile involves several steps, starting with the reaction of 4-bromo-2-fluorobenzonitrile with 4-hydroxyaniline to form 3-[(4-Hydroxyanilino)methyl]benzonitrile. The reaction is carried out in the presence of a base and a catalyst, such as palladium on carbon or copper iodide. The product is then purified by column chromatography to obtain pure 3-[(4-Hydroxyanilino)methyl]benzonitrile.

Scientific Research Applications

3-[(4-Hydroxyanilino)methyl]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In preclinical studies, 3-[(4-Hydroxyanilino)methyl]benzonitrile has demonstrated efficacy as a single agent and in combination with other chemotherapeutic agents. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-[(4-Hydroxyanilino)methyl]benzonitrile in patients with various types of cancer.

properties

IUPAC Name

3-[(4-hydroxyanilino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14(17)7-5-13/h1-8,16-17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHYFDABVIJXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Hydroxyanilino)methyl]benzonitrile

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